para-Cypermethrin
Overview
Description
para-Cypermethrin is a synthetic organic compound with the molecular formula C22H19Cl2NO3 and a molecular weight of 416.3 g/mol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
The major target site of para-Cypermethrin is the sodium channel of the nerve membrane . It can also interact with other targets, disrupting calcium homeostasis .
Mode of Action
This compound acts as a fast-acting neurotoxin in insects . It disrupts the sodium channel current, which regulates the polarization of the nerve cell membrane . This disruption leads to delayed repolarization and paralysis of the pests .
Biochemical Pathways
This compound affects various biochemical pathways. It can be degraded first by cleavage of its ester bond, followed by degradation of the benzene ring, and subsequent metabolism . The degradation process involves several enzymes produced by bacteria, with carboxylesterase enzymes being the most efficient .
Pharmacokinetics (ADME Properties)
It is known that cypermethrin is deactivated in humans by enzymatic hydrolysis to several carboxylic acid metabolites, which are eliminated in the urine .
Result of Action
The molecular and cellular effects of this compound’s action include mitochondrial dysfunction, autophagy impairment, and oxidative stress . It also alters the expression of iron transporter proteins leading to iron dyshomeostasis, which could contribute to dopaminergic neurotoxicity .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of this compound. It is easily degraded on soil and plants but can be effective for weeks when applied to indoor inert surfaces . Exposure to sunlight, water, and oxygen will accelerate its decomposition . It is highly toxic to fish, bees, and aquatic insects . The unrestricted utilization of this compound has sparked environmental concerns as it damages soil fertility, an ecosystem of essential bacteria, and causes allergic reactions and tremors in humans by affecting their nervous systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of para-Cypermethrin typically involves the reaction of 4-phenoxybenzyl cyanide with 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid. The reaction is carried out under controlled conditions, often using a suitable solvent and a catalyst to facilitate the reaction. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
para-Cypermethrin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are used in substitution reactions, often in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
para-Cypermethrin has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use in drug development.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: The compound is used in the production of specialty chemicals and materials, contributing to advancements in industrial processes.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound used as a precursor to high-performance polymers.
4-Methoxyphenethylamine: A compound with applications in spectroscopy and chemical analysis.
Uniqueness
para-Cypermethrin is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its combination of cyano, phenoxy, and cyclopropane groups makes it a versatile compound with diverse applications in various fields.
Biological Activity
Introduction
Para-Cypermethrin is a potent synthetic pyrethroid insecticide widely used in agriculture and public health for pest control. Its efficacy against a broad spectrum of pests, along with its relatively low toxicity to mammals, makes it a popular choice. However, concerns regarding its biological activity, including its toxicological effects on non-target organisms and potential human health impacts, necessitate a detailed examination of its biological activity.
This compound primarily exerts its effects through the modulation of voltage-gated sodium channels (VGSCs) in neuronal membranes. This mechanism leads to prolonged depolarization of neurons, resulting in hyperexcitability and eventual paralysis of the target pest. The binding of this compound to VGSCs alters their gating characteristics, delaying the closure of these channels and causing sustained sodium influx, which is critical for action potential generation in nerves .
Mechanism | Description |
---|---|
Voltage-Gated Sodium Channels | Prolonged opening leads to hyperexcitability and paralysis |
GABA Receptor Antagonism | Decreased GABA levels contribute to neurotoxicity |
Calcium Channel Modulation | Alters intracellular calcium levels affecting neurotransmission |
Acute Toxicity
Acute toxicity studies have demonstrated that this compound can induce a range of toxic effects in various organisms. In mammalian models, symptoms include tremors, salivation, and respiratory distress. For instance, a study reported that exposure to this compound resulted in significant increases in liver enzyme activities indicative of hepatotoxicity .
Chronic Exposure
Chronic exposure studies reveal that this compound can lead to long-term health effects. In rats subjected to prolonged exposure, significant oxidative stress markers were observed alongside alterations in cholinesterase activity, which is crucial for neurotransmitter regulation .
Case Study: Human Poisoning Incidents
Recent clinical studies have documented human poisoning incidents involving this compound. Symptoms included aspiration pneumonia, acute respiratory failure, and seizures. A notable finding was that patients exposed to mixtures containing chlorpyrifos and this compound exhibited higher rates of respiratory failure compared to those exposed to chlorpyrifos alone .
Table 2: Clinical Symptoms Reported in Human Poisoning Cases
Symptom | Incidence (%) |
---|---|
Aspiration Pneumonia | 44.6 |
Salivation | 42.5 |
Acute Respiratory Failure | 41.3 |
Acute Kidney Injury | 13.9 |
Seizures | 7.5 |
Environmental Impact
This compound poses risks not only to human health but also to non-target species in the environment. Studies on amphibians like Physalaemus gracilis have shown high mortality rates at environmentally relevant concentrations. Micronucleus tests indicated genotoxic potential at lower concentrations (6-20 µg L−1), highlighting the compound's impact on genetic integrity .
Table 3: Toxicity Levels in Non-Target Species
Species | LC50 (μg L−1) | Observed Effects |
---|---|---|
Physalaemus gracilis | 273.41 | High mortality; genotoxicity observed |
Aquatic Invertebrates | Varies | Altered reproductive success |
Soil and Plant Interactions
Research indicates that this compound can stimulate microbial activity in soil, enhancing the growth of organotrophic bacteria and actinomycetes. However, it may also disrupt soil enzyme activities essential for nutrient cycling . For example, Zea mays grown in contaminated soil showed increased enzyme activities related to carbon and nitrogen cycling but displayed reduced effectiveness at certain enzyme levels when exposed to cypermethrin .
Properties
IUPAC Name |
[cyano-(4-phenoxyphenyl)methyl] 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19Cl2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-8-10-16(11-9-14)27-15-6-4-3-5-7-15/h3-12,17-18,20H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGALOHODGJDMHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)OC(C#N)C2=CC=C(C=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19Cl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90997011 | |
Record name | Cyano(4-phenoxyphenyl)methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90997011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75567-47-4, 75567-48-5 | |
Record name | Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, cyano(4-phenoxyphenyl)methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075567474 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, cyano(4-phenoxyphenyl)methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075567485 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyano(4-phenoxyphenyl)methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90997011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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